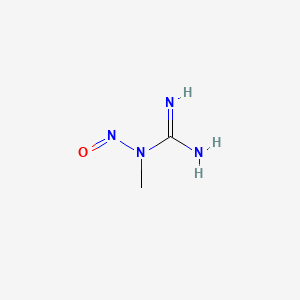

N-Methyl-N-nitrosoguanidine

Description

A Landmark Discovery in Mutagenesis Research

The mutagenic activity of N-Methyl-N-nitrosoguanidine was first reported in 1960. nih.gov This discovery marked a pivotal moment, as it provided researchers with a powerful and reliable chemical agent to induce genetic mutations in a variety of organisms. nih.gov Following this initial finding, MNNG rapidly became one of the most widely used chemical mutagens in scientific investigations. nih.gov Its effectiveness in creating mutations allowed for extensive studies into the fundamental processes of genetics and the consequences of DNA alterations. nahrainuniv.edu.iq

The evolution of MNNG as a research tool saw its application expand from simple mutagenesis studies in microorganisms to more complex investigations in mammalian cells, including the creation of animal models for carcinogenesis. nih.govnih.gov This progression was driven by the need to understand the molecular basis of cancer and other genetic diseases in systems that more closely mimic human biology.

Structure

3D Structure

Properties

CAS No. |

4262-56-0 |

|---|---|

Molecular Formula |

C2H6N4O |

Molecular Weight |

102.10 g/mol |

IUPAC Name |

1-methyl-1-nitrosoguanidine |

InChI |

InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4) |

InChI Key |

NUKQEEMKQGMUQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=N)N)N=O |

Origin of Product |

United States |

Molecular Mechanisms of N Methyl N Nitrosoguanidine Action

Alkylation Chemistry of N-Methyl-N-nitrosoguanidine

The reactivity of MNNG is centered on its capacity to transfer a methyl group to nucleophilic sites within cells. libretexts.orgwikipedia.org This process, known as methylation, can alter the structure and function of essential biomolecules, leading to significant biological consequences. The primary mechanism of action for MNNG involves the alkylation of DNA, which can result in mutations if not repaired. cymitquimica.comasm.org

Alkylation of Nucleic Acids by this compound

MNNG reacts with DNA by adding a methyl group to various positions on the purine (B94841) and pyrimidine (B1678525) bases. nih.gov This chemical modification leads to the formation of DNA adducts, which are segments of DNA covalently bonded to a cancer-causing chemical. d-nb.info These adducts can disrupt the normal processes of DNA replication and transcription. The major products of MNNG-induced DNA alkylation include N7-methylguanine, 3-methyladenine (B1666300), O6-methylguanine, and O4-methylthymine. asm.orgresearchgate.net

The most abundant DNA adduct formed by MNNG is N7-methylguanine (N7-MeG), accounting for a significant majority of the total methylation events. nih.govresearchgate.net Studies have shown that N7-MeG can constitute about 67% to 82% of the DNA adducts induced by MNNG. nih.gov The second most common N-alkylated adduct is 3-methyladenine (N3-MeA), which is formed to a lesser extent, comprising approximately 11-12% of the total adducts. nih.govresearchgate.net

The formation of these N-alkylated purines destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. nih.gov This destabilization can lead to the spontaneous loss of the methylated base, a process called depurination, which creates an abasic site in the DNA. nih.gov While N7-MeG itself does not typically block DNA replication or cause miscoding, the resulting abasic site is mutagenic and can be toxic to the cell. nih.gov

The relative abundance of these adducts highlights the high nucleophilicity of the N7 position of guanine (B1146940). libretexts.org Research using various methylating agents has consistently identified N7-MeG as the primary product of DNA methylation. acs.orgwmich.edu

In addition to N-alkylation, MNNG also methylates oxygen atoms in the DNA bases, leading to the formation of O-alkylated adducts. wikipedia.org Among these, O6-methylguanine (O6-MeG) is a critical lesion due to its high mutagenic potential. asm.orgpnas.org Although formed in smaller quantities than N7-MeG (approximately 7% of total adducts), O6-MeG readily mispairs with thymine (B56734) instead of cytosine during DNA replication. nih.govportlandpress.com This mispairing leads to G:C to A:T transition mutations if the adduct is not repaired before the next round of DNA synthesis. libretexts.orgnih.gov The formation of O6-MeG is considered a key event in MNNG-induced carcinogenesis. pnas.orgsemanticscholar.org

Another significant O-alkylated adduct is O4-methylthymine (O4-MeT). wikipedia.org Similar to O6-MeG, O4-MeT is a premutagenic lesion that can cause mispairing during DNA replication, leading to A:T to G:C transitions. nih.govoup.com Although O4-MeT is formed at a lower frequency than O6-MeG, it is considered a potent source of mutations. oup.com The repair of both O6-MeG and O4-MeT is crucial for preventing the mutagenic effects of MNNG. oup.com

MNNG induces a spectrum of DNA adducts through its alkylating activity. The primary sites of methylation are the nitrogen and oxygen atoms of the DNA bases. The major adducts formed are N7-methylguanine and 3-methyladenine, with O6-methylguanine being a less frequent but highly mutagenic lesion. researchgate.netaacrjournals.org MNNG is also known to produce methylphosphotriesters, which are modifications to the phosphate (B84403) backbone of DNA. researchgate.netwmich.edu

The distribution of these adducts is a key determinant of the biological effects of MNNG. While N7-methylguanine is the most prevalent adduct, its mutagenic potential is considered to be lower than that of O6-methylguanine. asm.orgtandfonline.com The formation of O6-methylguanine, despite its lower frequency, is strongly correlated with the mutagenic and carcinogenic outcomes of MNNG exposure. pnas.org

Below is a table summarizing the major DNA adducts formed by MNNG and their approximate proportions.

| DNA Adduct | Approximate Percentage of Total Adducts |

| N7-methylguanine | 67-82% nih.gov |

| 3-methyladenine | ~12% nih.gov |

| O6-methylguanine | ~7% nih.gov |

| Methylphosphotriesters | ~12-17% (predicted based on MNU data) nih.gov |

| Other minor adducts | <5% nih.gov |

Interaction of this compound with Proteins

Further evidence for this reaction comes from the observation that the simple amino acid glycine (B1666218) reacts with MNNG to form nitroguanidoacetic acid, a process analogous to the formation of nitrohomoarginine from lysine (B10760008). cdnsciencepub.comresearchgate.net The concentration of MNNG required to modify a significant fraction of protein molecules is considerably higher than that needed to inactivate DNA or cause cell death. cdnsciencepub.com

Inhibition of DNA Methylase Activity by this compound

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been identified as a potent inhibitor of DNA methylase activity. Research indicates that MNNG is unique among several tested alkylating carcinogens in its ability to alter methylase function. nih.gov The mechanism of this inhibition involves a direct reaction between MNNG and the DNA methylase protein, resulting in a mixed type of inhibition. nih.gov

Table 1: Effect of MNNG on DNA Methylase Activity

| Compound | Effect on DNA Methylase Activity |

| N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Inhibits activity |

| Other alkylating carcinogens (unspecified) | No alteration of activity |

| Dithiothreitol | Prevents MNNG inhibition |

| Iodoacetamide | Inhibits activity |

Reactive Species Generated by this compound (e.g., Diazomethane (B1218177), Nitrous Acid, Free Radicals)

N-Methyl-N'-nitro-N-nitrosoguanidine is known to decompose and generate several highly reactive chemical species, which are central to its mutagenic and carcinogenic properties. The specific reactive species produced depends on the environmental conditions.

Under basic aqueous conditions, MNNG decomposes to yield diazomethane (CH₂N₂). smolecule.comwikipedia.org Diazomethane is a potent methylating agent, capable of transferring a methyl group to various biological molecules, most notably DNA. smolecule.comwikipedia.org This methylation of DNA bases, particularly at the O6 position of guanine and the O4 position of thymine, can lead to transition mutations during DNA replication. wikipedia.org The generation of diazomethane from MNNG is a well-established chemical reaction and is utilized in laboratory settings for the synthesis of this reactive compound. chemeurope.comharvard.edujimcontent.com

In acidic environments, MNNG decomposes to release nitrous acid (HNO₂). smolecule.comwikipedia.org Nitrous acid is also a known mutagen.

Table 2: Reactive Species Generated from this compound

| Condition | Reactive Species Generated | Key Properties/Effects |

| Basic aqueous solutions | Diazomethane (CH₂N₂) | Potent methylating agent, introduces alkyl groups into DNA. smolecule.comwikipedia.org |

| Acidic conditions | Nitrous Acid (HNO₂) | Mutagenic. smolecule.comwikipedia.org |

| Decomposition | Free Radicals (e.g., Reactive Oxygen Species) | Contribute to cellular damage and mutagenic effects. smolecule.comnih.gov |

Genotoxicity and Mutagenesis Induced by N Methyl N Nitrosoguanidine

DNA Damage Landscape Induced by N-Methyl-N-nitrosoguanidine

MNNG exerts its genotoxic effects by chemically modifying DNA, leading to a variety of lesions. These modifications disrupt the normal structure and function of DNA, triggering cellular repair mechanisms or, if unrepaired, leading to mutations. The primary mechanism of action involves the addition of a methyl group to DNA bases. wikipedia.orglibretexts.org

Table 1: Overview of DNA Damage Induced by this compound

| Damage Type | Description | Key Findings |

|---|---|---|

| DNA Strand Breaks | Primarily single-strand breaks and alkali-labile sites. | Detected by alkaline comet assay; true double-strand breaks are not a major initial lesion. nih.govacademax.com |

| Base Pair Modifications | Alkylation of nucleotide bases, most notably the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). | This leads to mispairing during DNA replication. wikipedia.orglibretexts.org |

| Base Pair Deletions | Loss of one or more nucleotide base pairs. | Observed in some organisms like E. coli and Drosophila, but not in others like C. glutamicum. core.ac.uknih.govnih.gov |

| Depurination | Removal of a purine (B94841) base (adenine or guanine) from the DNA backbone. | Occurs slowly following methylation of guanine and adenine (B156593), creating apurinic sites. wmich.edu |

MNNG is known to induce DNA strand breaks in the cells of various organisms, including rats and humans. inchem.org Studies utilizing the comet assay, a technique for detecting DNA breaks, have provided specific insights into the nature of this damage. Research indicates that the single-strand DNA breaks detected immediately following MNNG treatment are predominantly characterized as alkali-labile sites. nih.gov These are not necessarily true breaks in the phosphodiester backbone but are sites of base damage (like alkylation) that become breaks under the alkaline conditions of the assay. nih.gov

Further investigations using both neutral and alkaline comet assays support this finding. While significant DNA double-strand breaks were not detected by the neutral comet assay, the alkaline version of the test revealed substantial DNA damage, confirming that the lesions are primarily single-stranded or alkali-labile. academax.comresearchgate.net In bacteria, the induction of single-strand breaks has been observed, with one proposed mechanism being the methylation of the phosphate (B84403) moiety in the DNA backbone, which creates unstable phosphate triesters. wmich.edu

The principal mechanism of MNNG's mutagenicity is its action as an alkylating agent. libretexts.org It transfers a methyl group to nucleophilic centers in the DNA bases, with the O6 position of guanine and the O4 position of thymine being critical targets for mutagenesis. wikipedia.org This addition of a methyl group causes a distortion in the DNA double helix and, more importantly, alters the base-pairing properties of the modified nucleotide. libretexts.org For instance, O6-methylguanine can erroneously pair with thymine instead of cytosine during DNA replication. wikipedia.orglibretexts.org

The consequences of MNNG exposure can also include the deletion of base pairs. However, the occurrence of deletions appears to be organism-dependent. In studies on Drosophila, the mutational spectrum induced by MNNG included both base-pair changes and deletions in an approximate 1-to-1 ratio. nih.gov Similarly, research on Escherichia coli identified a 16-base pair deletion and frameshift mutations alongside base substitutions. nih.gov In contrast, a comprehensive analysis of MNNG-induced mutations in the industrial bacterium Corynebacterium glutamicum found exclusively single-base substitutions, with no observed deletions, frame shifts, or insertions. core.ac.uk

Another significant consequence of DNA alkylation by MNNG is the destabilization of the N-glycosidic bond that links purine bases to the deoxyribose sugar. The methylation of guanine and adenine can lead to a slow but steady removal of these modified bases from the DNA backbone, an event known as depurination. wmich.edu This process results in the formation of an apurinic (AP) site, a gap in the DNA sequence. wmich.edu

These AP sites are themselves mutagenic lesions. During DNA replication, the cellular machinery may incorporate an incorrect base opposite the gap, potentially leading to transversion mutations. wmich.edu Alternatively, the processing of these sites can result in the deletion of a base pair. wmich.edu Some early research hypothesized that depurination following alkylation was a factor in inactivating bacteriophages rather than directly inducing mutations. k-state.edu

Mutational Spectrum of this compound

The DNA damage induced by MNNG gives rise to a characteristic pattern of mutations, which has been extensively studied across different organisms and genes. This mutational spectrum is dominated by specific types of base substitutions.

The hallmark of MNNG mutagenesis is the induction of transition mutations, where a purine is replaced by another purine (A ↔ G) or a pyrimidine (B1678525) by another pyrimidine (C ↔ T). The most frequent mutation is the G:C to A:T transition. wikipedia.orgnih.govnorthwestern.edu This is a direct consequence of the alkylation of guanine at the O6 position, which causes the modified guanine to mispair with thymine. wikipedia.org

Large-scale genomic analyses have quantified this bias. In a study of 32 MNNG-mutagenized E. coli strains, G:C to A:T transitions accounted for an overwhelming 96.6% of the 4,099 identified mutations. nih.gov A similar, though less pronounced, trend was seen in Corynebacterium glutamicum, where 94% of mutations were G:C to A:T transitions. core.ac.uk The second most common, albeit far less frequent, mutation is the A:T to G:C transition, which can result from the mispairing of O4-methylthymine. core.ac.uknih.govasm.org Studies in human mitochondrial DNA and bacteriophage P22 have also confirmed that the vast majority of MNNG-induced mutations are G:C to A:T transitions. asm.orgaacrjournals.org

**Table 2: Mutational Spectrum of MNNG in *E. coli***

Based on whole-genome sequencing of 32 mutagenized strains.

| Mutation Type | Percentage of Total Mutations |

|---|---|

| G:C → A:T Transition | 96.6% nih.gov |

| A:T → G:C Transition | 2.17% researchgate.net |

| A:T → T:A Transversion | 0.46% researchgate.net |

**Table 3: Mutational Spectrum of MNNG in *Corynebacterium glutamicum***

Based on analysis of 50 point mutations.

| Mutation Type | Number of Mutations (out of 50) | Percentage of Total Mutations |

|---|---|---|

| G:C → A:T Transition | 47 core.ac.uk | 94% core.ac.uk |

| A:T → G:C Transition | 3 core.ac.uk | 6% core.ac.uk |

| Transversions | 0 core.ac.uk | 0% core.ac.uk |

While most MNNG-induced mutations can be explained by the direct mispairing of alkylated bases (a targeted mechanism), other, more indirect processes also contribute to its genotoxicity. These untargeted mechanisms involve the cell's own response to the initial DNA damage.

One such phenomenon is the induction of an "adaptive response." Research has shown that pre-treating human lymphoblastoid cells with low levels of MNNG can suppress mutations caused by subsequent exposure to gamma radiation. nih.gov This protective effect, however, was absent in cells deficient in DNA mismatch repair proteins. nih.gov This suggests that MNNG can trigger a cellular response involving repair pathways that influences the outcome of future genotoxic insults. nih.gov The involvement of the mismatch repair system is complex; while it can correctly repair lesions, its processing of certain types of damage can also contribute to cytotoxicity and mutagenesis. asm.org

Another untargeted effect is "transcriptional mutagenesis." MNNG-induced lesions in the DNA template, such as O6-methylguanine, can cause RNA polymerase to make errors during transcription, incorporating uracil (B121893) instead of cytosine into the messenger RNA. pnas.org This imprints the DNA damage onto the RNA, leading to the production of a population of mutant proteins from a non-mutated gene. pnas.org This can have significant physiological consequences for the cell, representing a form of genotoxicity that is not captured by DNA sequencing alone. pnas.org

Chromosomal Aberrations Induced by this compound

This compound (MNNG) is a potent alkylating agent known to induce significant damage to the genetic material of cells, leading to various forms of chromosomal abnormalities. inchem.org Its clastogenic activity, the ability to cause breaks in chromosomes, has been demonstrated across numerous studies in different cell systems. nhri.org.twnih.gov This activity is a key component of its mutagenic and carcinogenic profile. The types of aberrations induced are often chromatid-type, including gaps, breaks, and exchanges, which arise from damage occurring during or after DNA replication. pnas.org

The clastogenic properties of MNNG have been extensively documented in various cultured mammalian cell lines. oup.com Studies using Syrian hamster embryo cells revealed that MNNG treatment leads to chromatid-type aberrations, such as gaps, breaks, and exchanges. pnas.org Research on hamster lung fibroblast cells also showed that exposure to MNNG induced chromosomal alterations shortly after morphological transformation of the cells. oup.comoup.com These changes included variations in chromosome number. oup.com

The International Agency for Research on Cancer (IARC) has noted that MNNG induces chromosomal aberrations in both human and rodent cells in vitro. inchem.orgiarc.fr This effect is not limited to specific cell types, as similar findings have been observed in long-term lymphoid cell lines, where MNNG was shown to be a potent clastogen. nih.gov The ability of MNNG to induce chromosomal breakage is so reliable that it is often used as a positive control in cytogenetic assays. scielo.br

Further research has highlighted the role of specific cellular processes in mediating MNNG's clastogenic effects. For instance, cells deficient in the DNA repair enzyme DNA polymerase β exhibit a dramatic hypersensitivity to the chromosome breakage-inducing effect of MNNG. aacrjournals.org This indicates that the base excision repair pathway, in which DNA polymerase β is a key component, is crucial for repairing the DNA lesions caused by MNNG and preventing their conversion into chromosomal breaks. aacrjournals.org

Table 1: Clastogenic Effects of MNNG in Cultured Cells This table is interactive. You can sort and filter the data.

| Cell Line | Organism | Observed Effects | Reference |

|---|---|---|---|

| Hamster Lung Fibroblasts | Hamster | Morphological transformation, chromosomal alteration, variation in chromosome number. | oup.comoup.com |

| Syrian Hamster Embryo Cells | Hamster | Chromatid-type aberrations (gaps, breaks, exchanges). | pnas.org |

| Human and Rodent Cells | Human, Rodent | Chromosomal aberrations, DNA strand breaks. | inchem.orgiarc.fr |

| Long-term Lymphoid Cells | Human | Chromosomal breakage. | nih.gov |

| β-pol Deficient Cells | Mouse | Hypersensitivity to chromosomal breakage. | aacrjournals.org |

A significant indicator of the genotoxic damage caused by MNNG is the formation of micronuclei. inchem.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. oup.comresearchgate.net Their presence is a well-established biomarker for chromosomal damage and instability. nih.gov

MNNG has been shown to be a potent inducer of micronuclei in a variety of experimental systems, both in vitro and in vivo. inchem.orgiarc.fr In vitro studies using human hepatoma (HepG2) cells demonstrated that MNNG causes a clastogenic effect, which can be measured by the frequency of induced micronuclei. nih.govnih.gov Similarly, MNNG treatment resulted in a significant induction of micronuclei in human-derived lymphoblastoid cells. oup.com The formation of micronuclei by MNNG in cultured Chinese hamster lung (V79) cells has also been reported. scispace.com

The clastogenic activity of MNNG leading to micronucleus formation is also evident in in vivo models. The mouse bone marrow micronucleus assay has reproducibly established MNNG as an active agent, capable of inducing micronuclei in polychromatic erythrocytes. nhri.org.twnih.gov Studies have also shown that when pregnant mice are exposed to MNNG, it results in an increased frequency of micronucleated erythrocytes in the fetal liver, confirming its mutagenic activity in vivo. nih.gov

Table 2: Induction of Micronuclei by MNNG This table is interactive. You can sort and filter the data.

| System/Cell Type | Model | Key Finding | Reference |

|---|---|---|---|

| Human Hepatoma (HepG2) Cells | In Vitro | Induced micronucleus (MN) frequency used as a biomarker for clastogenic effects. | nih.govnih.gov |

| Human Lymphoblastoid Cells | In Vitro | Significant induction of micronuclei. | oup.com |

| Mouse Bone Marrow | In Vivo | Reproducibly active in inducing micronuclei in polychromatic erythrocytes. | inchem.orgnhri.org.twnih.gov |

| Mouse Fetal Liver | In Vivo | Increased frequency of micronucleated erythrocytes after in utero exposure. | nih.gov |

Genotoxic Effects of this compound Homologs

The genotoxic activity observed with MNNG is not unique to this specific molecule but is also seen in its chemical homologs. nih.gov Homologs, such as the ethyl, propyl, and butyl derivatives, share a similar core structure but differ in the length of their alkyl group. Research has shown that these related compounds also possess mutagenic and genotoxic properties, although their potency can vary. nih.gov

A comprehensive review of the genetic effects of MNNG and its homologs highlighted the mutagenic activity of several related compounds. nih.gov For example, N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), the ethyl homolog of MNNG, is a well-established mutagen. nih.gov Like MNNG, it acts as an alkylating agent and is capable of inducing mutations and genotoxic effects in a wide range of organisms, from microorganisms to mammalian cells in culture. nih.gov The genotoxic profiles of other homologs, including N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) and N-butyl-N'-nitro-N-nitrosoguanidine (BNNG), have also been characterized, confirming that the capacity to induce genetic damage is a feature of this class of N-alkyl-N'-nitro-N-nitrosoguanidines. nih.gov

Table 3: Genotoxicity of MNNG Homologs This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Structural Difference from MNNG | Summary of Genotoxic Effects | Reference |

|---|---|---|---|---|

| N-Ethyl-N'-nitro-N-nitrosoguanidine | ENNG | Ethyl group instead of methyl group. | Potent mutagen; induces genotoxic effects in various organisms. | nih.gov |

| N-Propyl-N'-nitro-N-nitrosoguanidine | PNNG | Propyl group instead of methyl group. | Possesses mutagenic and genotoxic properties. | nih.gov |

| N-Butyl-N'-nitro-N-nitrosoguanidine | BNNG | Butyl group instead of methyl group. | Possesses mutagenic and genotoxic properties. | nih.gov |

Cellular Responses to N Methyl N Nitrosoguanidine Induced Damage

DNA Repair Pathways Activated by N-Methyl-N-nitrosoguanidine Exposure

The primary defense mechanisms against MNNG-induced DNA damage involve direct reversal of the damage and intricate repair pathways that recognize and correct the lesions. The choice of pathway and the ultimate fate of the cell—survival, mutation, or death—depend on the cell's proficiency in these repair systems.

Role of O6-Methylguanine-DNA Alkyltransferase in this compound Repair

The most direct mechanism for repairing the mutagenic O6-methylguanine (O6-meG) lesion is through the action of O6-Methylguanine-DNA Alkyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov This "suicide" enzyme directly transfers the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.govresearchgate.net This action restores the guanine base in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. nih.govnih.gov

The resistance of cells to the cytotoxic and mutagenic effects of MNNG is highly correlated with their level of MGMT activity. nih.gov Cells with higher levels of MGMT are more proficient at removing O6-meG lesions and are thus more resistant to MNNG. nih.gov Conversely, depletion of MGMT in human fibroblasts leads to an increased frequency of MNNG-induced mutations, highlighting the critical role of O6-meG as the principal mutagenic lesion induced by this agent. nih.gov The expression of MGMT itself can be influenced by exposure to alkylating agents; in some cell lines, MNNG treatment can enhance MGMT activity. nih.govnih.gov

Mismatch Repair System in this compound Response

The DNA Mismatch Repair (MMR) system plays a paradoxical but crucial role in the cellular response to MNNG. aacrjournals.orgnih.gov While its primary function is to correct base-base mismatches and insertion/deletion loops that arise during DNA replication, it also processes the O6-meG lesion. wikipedia.org After DNA replication, the O6-meG lesion can mispair with thymine (B56734). The MMR system recognizes this O6-meG/T mismatch. aacrjournals.org However, instead of successfully repairing the lesion, the MMR system's attempts can become futile. It repeatedly removes the newly synthesized strand containing the thymine, but as long as the O6-meG persists on the template strand, re-synthesis will re-introduce a thymine opposite it. These repeated cycles of futile repair are thought to lead to DNA strand breaks, cell cycle arrest, and ultimately, cell death. aacrjournals.org

Cells with a functional MMR system are sensitive to the cytotoxic effects of MNNG. nih.govaacrjournals.org Upon MNNG treatment, MMR-proficient cells often undergo cell cycle arrest, typically in the G2/M phase, followed by apoptosis or other forms of cell death. aacrjournals.orgnih.govnih.gov This cytotoxic response is a direct consequence of the MMR system processing the O6-meG/T mismatches generated during DNA replication. aacrjournals.org For instance, the human colon tumor cell line HCT116, when its MMR proficiency is restored by introducing a normal copy of the hMLH1 gene, becomes significantly more sensitive to MNNG, exhibiting growth arrest and a dramatic reduction in colony-forming ability after treatment. aacrjournals.orgaacrjournals.org This sensitivity underscores the role of a competent MMR system in mediating the lethal effects of this alkylating agent. nih.gov

In a phenomenon known as alkylation tolerance, cells lacking a functional MMR system are paradoxically resistant to the killing effects of MNNG. nih.govoup.compnas.org MMR-deficient cells fail to recognize or process the O6-meG/T mismatches. pnas.org As a result, they bypass the G2/M cell cycle arrest and subsequent cell death that is triggered in MMR-proficient cells. nih.govnih.gov This tolerance allows them to continue proliferating despite the presence of DNA damage, although this comes at the cost of a higher mutation rate. pnas.org Studies on various human cancer cell lines with defects in MMR genes, such as HCT116 and HEC59, have consistently demonstrated this enhanced resistance to MNNG. aacrjournals.orgaacrjournals.org The human lymphoblastoid MT1 cell line, which is deficient in MMR, was specifically isolated due to its ability to survive the cytotoxic effects of MNNG. pnas.org

| MMR Status | Response to MNNG | Cellular Outcome | Example Cell Line Models |

|---|---|---|---|

| Proficient | Sensitive | G2/M Cell Cycle Arrest, Apoptosis/Cell Death | TK6, HCT116+ch3, SW480 |

| Deficient | Tolerant (Resistant) | Bypass of Cell Cycle Arrest, Increased Survival, High Mutability | MT1, HCT116, HEC59 |

The key molecular players in the MMR pathway are central to mediating MNNG toxicity. The process is initiated by the recognition of the mismatch by a heterodimer of MSH proteins. In the case of the O6-meG/T mispair, the primary recognition complex is MutSα, which consists of hMSH2 and hMSH6. nih.gov Following recognition, the MutLα complex, a heterodimer of hMLH1 and hPMS2, is recruited to the site. nih.gov

Defects in these genes are directly linked to MNNG tolerance. For example:

hMLH1: The HCT116 cell line has a mutation in hMLH1. Restoring its function by introducing chromosome 3 (which carries the wild-type gene) restores MNNG sensitivity. aacrjournals.orgaacrjournals.org

hMSH2 and hMSH6: The HEC59 cell line is mutated in hMSH2, and HCT15 is mutated in hMSH6. Introducing chromosome 2 (carrying both wild-type genes) into these cells restores MNNG sensitivity. aacrjournals.org The MT1 cell line, a derivative of the MMR-proficient TK6 line, is mutated in hMSH6 and shows MNNG tolerance. aacrjournals.orgnih.gov Inactivation of MSH2 and MSH6, but not MSH3, reduces the formation of repair foci after MNNG treatment, indicating the specific involvement of the MSH2-MSH6 complex. nih.gov

The MMR-dependent response to MNNG also involves the activation of downstream DNA damage response (DDR) signaling kinases, such as ATM and Rad3-related (ATR), and the checkpoint kinases CHK1 and CHK2, which mediate the G2/M arrest. nih.govnih.gov

| Protein/Complex | Function in MNNG Response | Consequence of Deficiency |

|---|---|---|

| hMSH2/hMSH6 (MutSα) | Recognizes O6-meG/T mismatches | Failure to initiate MMR, leading to MNNG tolerance |

| hMLH1/hPMS2 (MutLα) | Recruited after mismatch recognition; essential for downstream signaling | Blocks the MMR pathway, leading to MNNG tolerance |

| ATM/ATR, CHK1/CHK2 | Signal for cell cycle arrest in response to MMR processing | Abrogation of G2/M arrest in MMR-deficient cells |

Base Excision Repair Mechanisms Following this compound Exposure

While O6-meG is a major lesion, MNNG also produces other methylated bases, such as N7-methylguanine and N3-methyladenine. acs.org These lesions are primarily handled by the Base Excision Repair (BER) pathway. pnas.org The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. acs.org This site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase. acs.org

Nucleotide Excision Repair (ABC Excinuclease) in this compound Damage Repair

While typically associated with the repair of bulky DNA adducts that cause significant helical distortion, the Nucleotide Excision Repair (NER) pathway, mediated by the ABC excinuclease in Escherichia coli, has been shown to participate in the repair of DNA damage induced by this compound (MNNG). The ABC excinuclease system, encoded by the uvrA, uvrB, and uvrC genes, is a crucial component of the cellular defense against a wide array of genotoxic agents.

In vitro studies have demonstrated that ABC excinuclease can incise MNNG-methylated DNA in a dose-dependent manner. This enzymatic activity is contingent upon the presence of ATP and requires the fully reconstituted enzyme complex, highlighting the specificity of the recognition and repair process. Although MNNG introduces methyl groups, which are not considered bulky lesions, the collective damage appears to create a sufficient level of helical deformity to be recognized as a substrate by the excinuclease.

In vivo experiments using various alkylation repair-deficient mutants of E. coli have substantiated the role of ABC excinuclease in repairing MNNG-induced damage. These findings indicate that NER acts in concert with other DNA repair pathways to mitigate the cytotoxic and mutagenic effects of MNNG, underscoring the versatility of this repair system in recognizing a broader range of DNA lesions than traditionally assumed.

In Vitro Incision of MNNG-Treated DNA by ABC Excinuclease

This table summarizes the requirements for the in vitro activity of ABC excinuclease on DNA damaged by MNNG.

| Condition | Enzyme Components | ATP Requirement | Observed Incision Activity |

|---|---|---|---|

| Complete System | UvrA, UvrB, UvrC | Present | Dose-dependent incision |

| ATP Depleted | UvrA, UvrB, UvrC | Absent | No significant incision |

| Incomplete Enzyme | Any single or dual combination of UvrA, UvrB, UvrC | Present | No significant incision |

Cell Cycle Regulation and Checkpoints in Response to this compound

Exposure to MNNG triggers a robust DNA damage response that involves the activation of cell cycle checkpoints. These checkpoints serve as crucial surveillance mechanisms that arrest the cell cycle, providing an opportunity for DNA repair before the damage is permanently fixed as mutations or leads to cell death. The cellular response to MNNG is complex and can lead to arrest in the G1, S, or G2 phases, depending on the extent of damage and the cellular context.

G1 Phase Response to this compound

The G1 checkpoint prevents the replication of damaged DNA by halting the cell cycle before entry into the S phase. Low concentrations of MNNG have been shown to induce a G1-S arrest in mammalian cells. nih.gov This response is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are primary sensors of DNA damage. nih.gov The activation of ATM/ATR by MNNG-induced DNA damage subsequently leads to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which is directly involved in establishing the G1 checkpoint. nih.govsemanticscholar.org

Conversely, at higher concentrations, MNNG can induce a senescence-like growth arrest in the G0/G1 phase in certain cancer cell lines. nih.gov Interestingly, this particular G1 arrest has been observed to be associated with a decrease in the levels of the p53 tumor suppressor protein, suggesting a distinct mechanism from the classical p53-dependent G1 checkpoint. nih.gov

S Phase Sensitivity and Arrest by this compound

The S phase of the cell cycle is a period of particular vulnerability to MNNG-induced damage. Studies have shown that cells exhibit maximum sensitivity to the toxic and transforming effects of MNNG during the early to middle S phase. nih.govunc.edu The process of DNA replication can convert MNNG-induced base lesions into more severe damage, such as double-strand breaks, when the replication fork encounters an unrepaired adduct.

In response to MNNG-induced damage during S phase, cells can activate specific signaling pathways. One notable response is the rapid, MSH2-dependent degradation of the cell cycle inhibitor p21. nih.gov This degradation is mediated by the ubiquitin ligase Cdt2 and is thought to be necessary to allow for efficient DNA mismatch repair (MMR) by preventing p21 from inhibiting the essential repair factor, Proliferating Cell Nuclear Antigen (PCNA). nih.gov This p21 degradation is cell-cycle dependent, with the most significant reduction observed in the S phase. nih.gov

G2 Phase Arrest and this compound

A prominent cellular response to MNNG is a robust arrest at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. nih.govnih.govnih.gov The activation of this checkpoint is dose-dependent and can be triggered through multiple mechanisms. nih.govnih.gov

At moderate doses, the G2 arrest is largely dependent on a functional DNA Mismatch Repair (MMR) system. nih.gov The MMR system recognizes certain MNNG-induced lesions, such as O6-methylguanine, and initiates a signaling cascade that leads to checkpoint activation. nih.gov This MMR-dependent pathway involves the activation of the ATM kinase and subsequently the checkpoint kinases Chk1 and Chk2. nih.gov However, at high doses of MNNG, the requirement for MMR can be bypassed, and a G2 arrest is triggered through an ATM-independent, but ATR-dependent, mechanism that still relies on the activation of Chk1. nih.gov The downstream effect of this signaling cascade is the inactivation of the Cdc25C and Cdc2 molecules, which are essential for entry into mitosis. nih.gov

MNNG-Induced G2 Checkpoint Activation Pathways

This table outlines the key molecular players involved in the G2 checkpoint response to varying doses of MNNG.

| MNNG Dose | MMR System Requirement | Primary Kinase(s) | Effector Kinase(s) | Result |

|---|---|---|---|---|

| Moderate | Dependent | ATM | Chk1 and Chk2 | G2 Arrest |

| High | Independent | ATR | Chk1 | G2 Arrest |

This compound-Induced Cellular Stress Responses

Activation of Intracellular Signal Transduction Pathways by this compound

The genotoxic stress induced by MNNG triggers a complex network of intracellular signal transduction pathways designed to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis. Central to this response are the phosphoinositide 3-kinase-related kinases (PIKKs), ATM and ATR. nih.govnih.gov These kinases are activated by DNA damage and phosphorylate a host of downstream substrates to orchestrate the cellular response. nih.govnih.gov

In addition to the primary DNA damage response pathways, MNNG also activates mitogen-activated protein kinase (MAPK) cascades. researchgate.net Specifically, MNNG has been shown to induce the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in various cell lines. researchgate.net The activation of these stress-activated protein kinase (SAPK) pathways contributes to the cellular decision-making process following MNNG exposure. For instance, the ATM/ATR-p38 MAPK cascade has been identified as a key pathway leading to G1-S arrest following low-dose MNNG treatment. nih.govsemanticscholar.org Furthermore, the interaction between different repair and signaling pathways is critical; for example, the MMR protein MSH2 has been shown to associate with ATR and is required for the MNNG-induced activation of the checkpoint kinase Chk1. nih.gov

cAMP-Protein Kinase A Pathway Modulation

This compound (MNNG) has been shown to modulate intracellular signaling pathways, including the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathway. Research indicates that low concentrations of MNNG can lead to the activation of this pathway. This activation is part of a broader cellular stress response to the chemical agent.

Studies have demonstrated that MNNG treatment can stimulate gene expression driven by the cAMP response element (CRE). This suggests an upregulation of the cAMP-PKA signaling cascade, which in turn activates the CRE binding protein (CREB), a key transcription factor. For instance, treatment of Vero cells with MNNG resulted in an increase in the phosphorylation of CREB at serine-133, a marker of its activation. This activation of the PKA-CREB pathway by low concentrations of MNNG has been observed to occur in both nuclear and enucleated cell systems, indicating that the initial signal for this cascade may not be directly related to genomic DNA damage.

Epidermal Growth Factor Receptor and Tumor Necrosis Factor Receptor Clustering

A notable cellular response to MNNG is the induction of clustering of cell surface receptors, specifically the Epidermal Growth Factor Receptor (EGFR) and the Tumor Necrosis Factor Receptor (TNFR). This phenomenon has been observed in various cell lines, including African green monkey kidney Vero cells and human amnion FL cells.

Interestingly, this receptor clustering appears to be independent of the DNA-damaging properties of MNNG, as it has been shown to occur even in enucleated cells. The underlying mechanism for this ligand-independent receptor clustering involves sphingolipids, particularly ceramide. MNNG treatment induces the redistribution of acid sphingomyelinase (ASM), leading to the generation of ceramide, which is a key player in receptor clustering. While sharing some common mechanisms with ligand-induced receptor clustering, such as the role of ceramide and the requirement for lipid raft integrity, the effects of MNNG on sphingolipid metabolism differ from those of natural ligands like EGF.

Endoplasmic Reticulum Stress Induction

Exposure to this compound is known to elicit a variety of cellular stress responses, one of which is the induction of endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding and modification, and its proper function is essential for cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a complex signaling network known as the unfolded protein response (UPR). MNNG, as a potent alkylating agent, can disrupt protein integrity and function, leading to an overload of the ER's protein-folding capacity and thereby inducing ER stress. nih.gov

Impact on Gene Expression Profiles by this compound

This compound is a potent mutagen and carcinogen that significantly impacts gene expression profiles in treated cells. Its ability to alkylate DNA and proteins can lead to widespread changes in both the transcription and stability of messenger RNA (mRNA), thereby altering the cellular proteome and function.

Differential Gene Expression Analysis in this compound-Treated Cells

Treatment of cells with MNNG results in significant alterations in their gene expression profiles. These changes are a direct consequence of the DNA damage and other cellular stresses induced by the compound. The cell, in response, activates a number of signaling pathways that lead to the differential regulation of a wide array of genes. These genes are involved in various cellular processes, including DNA repair, cell cycle control, apoptosis, and stress responses. The specific genes that are up- or down-regulated can vary depending on the cell type, the concentration of MNNG used, and the duration of exposure.

Effects on Constitutive and Inducible Gene Expression

MNNG has been shown to have differential effects on constitutive and inducible gene expression. Studies in rat hepatoma cells have demonstrated that MNNG can selectively inhibit the expression of certain inducible genes while having little to no effect on others or on constitutively expressed genes.

For example, MNNG treatment was found to significantly decrease the dexamethasone-induced expression of the tyrosine aminotransferase (TAT) gene. nih.gov In contrast, the induction of the metallothionein (B12644479) (MT) gene by either dexamethasone (B1670325) or cadmium was largely unaffected by MNNG. nih.gov Furthermore, the basal expression of the constitutively active alpha-tubulin gene remained unchanged after MNNG exposure. nih.gov This suggests that the inhibitory effects of MNNG are not a result of a general disruption of the transcriptional machinery or glucocorticoid receptor function, but rather a more specific interaction with the TAT gene or its regulatory factors. nih.gov

| Gene | Gene Type | Inducer | Effect of MNNG Treatment |

|---|---|---|---|

| Tyrosine Aminotransferase (TAT) | Inducible | Dexamethasone | Significant Decrease in Expression |

| Metallothionein (MT) | Inducible | Dexamethasone, Cadmium | Little to No Effect |

| alpha-Tubulin | Constitutive | N/A | No Effect |

This compound Influence on Viral Gene Expression (e.g., Herpes Simplex Virus)

The influence of this compound extends to the modulation of viral gene expression. Research has been conducted to determine the effects of MNNG on the replication and gene expression of Herpes Simplex Virus (HSV). mcmaster.ca Pretreatment of host cells with MNNG, a known DNA alkylating agent that can induce DNA repair pathways, has been investigated to understand its impact on the viral life cycle. mcmaster.ca

In a different context, the powerful carcinogenic properties of MNNG have been utilized in cancer research to induce gastric tumors in animal models. nih.gov In these MNNG-induced cancer models, gene therapy strategies employing the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK) gene have been explored. nih.gov This "suicide gene" therapy involves the introduction of the HSV-TK gene into cancer cells, which then converts a non-toxic prodrug, such as ganciclovir, into a toxic substance that selectively kills the cancer cells. nih.gov

Effects on Protein Synthesis and Function by this compound

Exposure of mammalian cells to this compound (MNNG) results in an immediate inhibition of protein synthesis, as observed through a reduction in the incorporation of radioactive precursors. aacrjournals.org This disruption of protein synthesis is a critical aspect of the cellular response to MNNG-induced damage. The interaction of MNNG is not limited to DNA; it also reacts with proteins, leading to significant alterations in their structure and function. nih.govcdnsciencepub.com One of the primary reactions involves the conversion of the ε-amino groups of lysine (B10760008) residues to nitroguanido groups. cdnsciencepub.com This modification increases the protein's extinction coefficient and alters its electrophoretic mobility. cdnsciencepub.com Further evidence of this interaction comes from studies showing that MNNG can react with glycine (B1666218) to form nitroguanidoacetic acid. cdnsciencepub.com

Proteomic Profiling of this compound-Treated Cells

Proteomic analyses of human amniotic epithelial cells treated with MNNG have revealed significant and dynamic changes in the cellular proteome. acs.orgnih.gov These studies aim to understand the complex molecular mechanisms underlying cellular responses to MNNG and to identify potential biomarkers for MNNG-induced stress. nih.gov

A time-course proteomic study on human amniotic epithelial cells following MNNG treatment showed that the most significant changes in protein expression occurred around 3 and 12 hours after exposure. acs.org In this study, 70 differentially expressed proteins were identified, highlighting the widespread impact of MNNG on cellular pathways. acs.org Functional analysis of these proteins indicated that key pathways, including the protein biosynthesis pathway and the Ran GTPase system, were affected. acs.org

Another study on human amnion epithelial cells exposed to different doses of MNNG identified over 80 proteins with altered expression levels, of which 71 were successfully identified using mass spectrometry. nih.gov These proteins are involved in a broad spectrum of cellular processes, as detailed in the table below.

Table 1: Functional Classification of Proteins Affected by MNNG Treatment

| Cellular Process | Examples of Affected Proteins |

|---|---|

| Regulation of Transcription | Zinc finger proteins, Transcription factors |

| Metabolism | Enzymes involved in glycolysis and TCA cycle |

| Cytoskeleton Organization | Actin, Tubulin, Vimentin |

| Cell Cycle | Cyclins, Cyclin-dependent kinases |

| Cell Proliferation | Growth factors, Receptors |

| Signal Transduction | Kinases, Phosphatases |

Similarly, an investigation into the protein profile of human amnion FL cells after treatment with a low concentration of MNNG identified more than 60 proteins with significant changes compared to control cells. nih.gov The findings are summarized in the table below.

Table 2: Alterations in Protein Profile of FL Cells after MNNG Treatment

| Observation | Number of Proteins |

|---|---|

| Proteins detected only after MNNG treatment | 18 |

| Proteins detected only in control cells | 13 |

These proteomic studies collectively demonstrate that MNNG induces a complex and multifaceted cellular response, altering the expression of proteins involved in a wide array of critical cellular functions. nih.govnih.gov

Inhibition of DNA and RNA Polymerase Activities

In addition to its effects on protein synthesis, MNNG directly inhibits the enzymatic activity of DNA and RNA polymerases. aacrjournals.org The inhibition of DNA synthesis, as measured by thymidine-3H uptake, is particularly sensitive to MNNG exposure. aacrjournals.org This inhibition is not a result of impaired uptake or phosphorylation of the precursor molecules. aacrjournals.orgaacrjournals.org

Studies at the enzymatic level have demonstrated that DNA polymerase is inhibited by MNNG in a dose-dependent manner. aacrjournals.orgaacrjournals.org The mechanism of inhibition appears to involve the targeting of thiol groups on the DNA polymerase by the guanidino radical, which is a decomposition product of MNNG. aacrjournals.orgaacrjournals.org Experiments using exogenous thiols have supported this hypothesis. aacrjournals.orgaacrjournals.org Further kinetic studies suggest a mixed mode of enzyme inhibition, indicating that MNNG may also alter other groups on the enzyme that are involved in substrate binding. aacrjournals.orgaacrjournals.org MNNG has also been shown to react with and inactivate DNA methylase, an enzyme containing sulfhydryl groups. nih.gov

This compound-Mediated Cell Death Mechanisms

This compound is a potent inducer of cell death, a crucial mechanism for eliminating cells with damaged DNA to prevent tumorigenesis. nih.gov The cytotoxic effects of MNNG are linked to its ability to cause DNA damage, leading to chromosomal aberrations, mutations, and ultimately, cell death. nih.gov MNNG-induced cell death can occur through various mechanisms, with apoptosis being a prominent pathway. nih.govresearchgate.net

Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a key cellular response to DNA damage. nih.gov MNNG has been shown to trigger apoptosis in various cell types, including human lymphoblastoid cells and prostate carcinoma cells. nih.govresearchgate.netkoreascience.kr The induction of apoptosis by MNNG is associated with characteristic cellular changes, such as dendrite-like morphological alterations. researchgate.net This process is often accompanied by a decrease in the mitochondrial transmembrane potential and an increase in cytosolic cytochrome c. nih.gov

p53-Dependent Apoptotic Pathways

The tumor suppressor protein p53 plays a significant role in mediating apoptosis following DNA damage. nih.govnih.gov MNNG treatment can lead to the upregulation and phosphorylation of p53, thereby activating p53-dependent apoptotic pathways. nih.gov In response to cellular stress, p53 can transactivate pro-apoptotic genes like bax, leading to the translocation of the Bax protein to the mitochondria, release of cytochrome c, and subsequent activation of the caspase cascade. nih.gov

The importance of p53 in MNNG-induced apoptosis is highlighted by studies comparing cell lines with different p53 statuses. nih.gov For instance, the human lymphoblastoid cell line TK-6, which has normal p53, is significantly more sensitive to the cytotoxic effects of MNNG than the closely related WTK-1 cell line, which expresses a mutant p53. nih.gov The onset of apoptosis is also kinetically slower in cells with mutant or reduced levels of p53. nih.gov

p53-Independent Apoptotic Pathways

While p53 is a critical mediator, MNNG can also induce apoptosis through pathways that are independent of p53 function. nih.gov This is evident from the observation that cells lacking functional p53, such as human prostate carcinoma PC-3 and DU145 cells, still undergo apoptosis and G2/M cell cycle arrest upon MNNG treatment. researchgate.net In these cells, MNNG can induce the expression of the Cdk inhibitor p21WAF1/CIP1 in a p53-independent manner, which is likely responsible for the inhibition of Cdk kinase activity and cell cycle arrest. researchgate.net

The existence of both p53-dependent and -independent apoptotic mechanisms is further supported by studies on human lymphoblastoid cell lines where p53 levels were reduced. nih.gov These studies indicate that MNNG activates multiple apoptogenic pathways, and the p53-dependent and -independent mechanisms can be distinguished by the rate at which they trigger the onset of apoptosis. nih.gov In the context of p53-independent apoptosis, cytoplasmic p53 can directly interact with anti-apoptotic Bcl-2 family proteins at the mitochondria, thereby promoting cell death without the need for transcriptional activity. nih.gov

Caspase Activation in this compound-Induced Apoptosis

This compound (MNNG) is a potent DNA alkylating agent that can initiate apoptosis, or programmed cell death, a pathway characterized by the activation of a family of cysteine proteases known as caspases. nih.gov Research has shown that MNNG exposure leads to the activation of key caspases, orchestrating the systematic dismantling of the cell.

In human lymphoblastoid cell lines, MNNG treatment has been observed to decrease the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol. This event is a critical upstream step for the activation of the intrinsic apoptotic pathway. The cytosolic cytochrome c facilitates the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. nih.gov The activation of both caspase-9 and caspase-3 has been consistently observed in lymphoblastoid cells following MNNG exposure. nih.gov

Similarly, in human fibroblasts, MNNG treatment results in the activation of caspase-3. sci-hub.st This activation is a hallmark of apoptosis and is associated with classic apoptotic morphological changes, including the fragmentation of nuclei. sci-hub.st Quantitative fluorescence-based assays have confirmed a significant increase in caspase-3 activity in fibroblasts at 48 and 72 hours post-MNNG treatment. sci-hub.st

However, the requirement of caspases for MNNG-induced cell death can be cell-type dependent. Studies using broad-spectrum and specific caspase inhibitors have revealed that while blocking caspase activity significantly affects the progression of apoptosis in some human lymphoblastoid cell lines (like TK-6), it has no effect on others (like WTK-1), which express a mutant p53. nih.gov This suggests that MNNG can trigger cell death through both caspase-dependent and caspase-independent pathways. nih.gov The use of caspase inhibitors like benzyloxycarbonyl-VAD-fluoromethyl ketone (z-VAD-fmk) has been shown to dramatically diminish the cytotoxic response to MNNG in human fibroblasts, reinforcing the crucial role of caspases in the apoptotic response in this cell type. sci-hub.st

| Cell Line | p53 Status | Key Caspases Activated | Effect of Caspase Inhibition | Reference |

| TK-6 (Human Lymphoblastoid) | Normal | Caspase-9, Caspase-3 | Significant inhibition of apoptosis | nih.gov |

| WTK-1 (Human Lymphoblastoid) | Mutant | Caspase-9, Caspase-3 | No effect on apoptosis entry | nih.gov |

| YZ-5 (Human Fibroblast) | Proficient (ATM) | Caspase-3 | Dramatically diminished cytotoxicity | sci-hub.st |

| EBS-7 (Human Fibroblast) | Deficient (ATM) | Caspase-3 | Dramatically diminished cytotoxicity | sci-hub.st |

Non-Apoptotic Cell Death Modalities (e.g., Necrosis)

While MNNG is a known inducer of apoptosis, it can also trigger non-apoptotic forms of cell death, particularly necrosis. nih.gov Unlike apoptosis, which is a highly regulated process of cellular dismantling, necrosis is often characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.

In certain cell lines, such as human cervix carcinoma HeLa cells, MNNG treatment has been shown to induce cell death primarily through necrosis. nih.gov Studies have demonstrated that MNNG damages the integrity of the cell membrane, leading to cell death within hours. During this period, characteristic features of apoptosis, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and caspase activation, are notably absent. nih.gov The disruption of the cell membrane is a key indicator that HeLa cells die by necrosis in response to MNNG. nih.gov

Furthermore, MNNG can induce a form of programmed necrosis, which is a regulated, caspase-independent cell death pathway. researchgate.net This pathway is distinct from accidental, unregulated necrosis and involves a specific signaling cascade. This programmed necrosis shares some biochemical features with apoptosis, such as the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane and alterations to mitochondria. researchgate.net However, it proceeds without the involvement of caspases. Research indicates that human fibroblasts treated with MNNG exhibit a heterogeneous death response, with subpopulations of cells undergoing canonical apoptosis while others display features of non-apoptotic cell death. sci-hub.st This suggests that MNNG can activate multiple, distinct cell death mechanisms simultaneously within a cell population. sci-hub.st

Apoptosis-Inducing Factor Release and Translocation

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon its release into the cytosol and subsequent translocation to the nucleus, can induce caspase-independent cell death. researchgate.net MNNG-induced DNA damage is a potent trigger for this pathway. The signaling cascade for AIF-mediated programmed necrosis is a well-defined process initiated by PARP-1 activation. sci-hub.stresearchgate.net

Following severe DNA damage by MNNG, the hyperactivation of PARP-1 leads to the activation of calpains, a family of calcium-dependent proteases. researchgate.net Activated calpain plays a dual role in promoting AIF release. First, it activates the pro-apoptotic protein Bax, which then translocates from the cytosol to the mitochondria. At the mitochondria, Bax facilitates the release of AIF from the mitochondrial intermembrane space into the cytosol. Second, calpain can directly cleave the membrane-anchored AIF, converting it into a soluble, truncated form (tAIF) that can be released. researchgate.net

Once liberated into the cytosol, tAIF translocates to the nucleus. sci-hub.stresearchgate.net In the nucleus, AIF exerts its lethal function by binding to DNA, causing large-scale DNA fragmentation (distinct from the internucleosomal cleavage seen in caspase-dependent apoptosis) and chromatin condensation, ultimately leading to cell death. researchgate.net This entire pathway, from PARP-1 activation to AIF-mediated chromatinolysis, represents a key mechanism of MNNG-induced programmed necrosis and is a critical component of the cellular response to alkylating DNA damage. researchgate.net

N Methyl N Nitrosoguanidine in Experimental Carcinogenesis Models

Induction of Cellular Transformation by N-Methyl-N-nitrosoguanidine

MNNG is known to induce malignant transformation in various cell types in vitro. nih.govaacrjournals.orgoup.com This process involves a series of cellular and molecular changes that lead to the acquisition of a cancerous phenotype.

Epithelial-to-Mesenchymal Transition (EMT) Induction

Prolonged exposure to MNNG has been shown to induce epithelial-to-mesenchymal transition (EMT) in gastric mucosal epithelial cells. mdpi.comresearchgate.netnih.gov This complex process is characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, which is a critical step in cancer progression. researchgate.net Studies have demonstrated that MNNG exposure can lead to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and vimentin. wjgnet.com The induction of EMT by MNNG can be mediated by various molecular pathways, including the upregulation of specific long non-coding RNAs and the activation of signaling pathways like PI3K/AKT. mdpi.comresearchgate.net For instance, research has shown that the m6A modification regulator METTL3 facilitates cellular EMT in MNNG-induced gastric tumorigenesis. mdpi.com Furthermore, MNNG has been found to promote EMT by affecting the expression of certain microRNAs and their target genes. nih.gov

Abnormal Cellular Proliferation and Transformation Foci

A hallmark of MNNG-induced cellular transformation is the promotion of abnormal cell proliferation. researchgate.netwjgnet.com Treatment of cell cultures with MNNG can lead to an increased rate of cell division and the formation of transformed foci, which are distinct clusters of cells that have lost contact inhibition and grow in a disorganized manner. oup.comoup.com These transformed cells often exhibit anchorage-independent growth, a characteristic of cancer cells, allowing them to form colonies in soft agar. nih.gov The induction of proliferation by MNNG is a complex process involving the alteration of various signaling pathways that control cell cycle progression. For example, studies have shown that MNNG can influence the expression of proteins involved in cell cycle regulation, leading to uncontrolled cell growth. researchgate.net Furthermore, MNNG-transformed cells, when injected into immunodeficient mice, can produce tumors, confirming their malignant potential. nih.gov

Precancerous Lesion Development

In addition to in vitro transformation, MNNG is widely used to induce precancerous lesions in animal models. wjgnet.comfrontiersin.orgnih.gov These lesions represent an intermediate stage in the multi-step process of carcinogenesis and provide valuable insights into the early events of tumor development. In rodent models, the administration of MNNG can lead to the development of various precancerous changes in the gastric mucosa, including gastritis, atrophy, intestinal metaplasia, and dysplasia. frontiersin.orgoncotarget.com These histological alterations are considered precursors to gastric adenocarcinoma. The development of these lesions is often associated with chronic inflammation and alterations in cellular signaling pathways. For instance, studies have shown that MNNG can induce the expression of inflammatory cytokines and growth factors that contribute to the progression of precancerous lesions. wjgnet.com Furthermore, MNNG can induce the formation of aberrant crypt foci in the colon, which are recognized as early preneoplastic lesions. medsci.org

In Vivo Models of this compound-Induced Carcinogenesis

MNNG has been instrumental in developing in vivo models of carcinogenesis, providing a means to study tumor development in a whole-organism context. inchem.orgnih.gov These models have been particularly valuable for investigating cancers of the digestive system.

Gastric Carcinogenesis Models Using this compound

MNNG is a well-established and potent carcinogen for inducing gastric cancer in various animal models. mdpi.comnih.gov Its administration, typically through drinking water, leads to the development of gastric tumors that share histological similarities with human gastric cancer. waocp.org These models have been crucial for understanding the pathogenesis of gastric cancer and for evaluating potential therapeutic interventions. mdpi.com

Rats and Mongolian gerbils are the most commonly used rodent species for MNNG-induced gastric carcinogenesis studies. mdpi.comnih.gov In 1967, a significant breakthrough occurred when continuous oral administration of MNNG in drinking water to rats resulted in a high incidence of adenocarcinoma in the antropyloric region of the stomach. mdpi.comnih.gov This model has since been widely adopted and refined.

The Wistar rat MNNG model is considered a suitable experimental system for studying human gastric carcinogenesis. mdpi.com Similarly, MNNG has been found to be a very potent gastric carcinogen in Mongolian gerbils. mdpi.comnih.gov These models have demonstrated that factors such as a high-salt diet can promote the development of MNNG-induced gastric cancer. mdpi.com

While mice have shown some resistance to MNNG-induced gastric adenocarcinoma, the compound has been used to induce squamous cell carcinomas in the forestomach of mice. mdpi.comnih.gov The development of these rodent models has facilitated detailed investigations into the sequential molecular and pathological changes that occur during gastric tumor development, from early precancerous lesions to invasive carcinoma. wjgnet.comwaocp.org Endoscopic techniques have even been developed to allow for the sequential observation of gastric carcinogenesis in living rats. waocp.orgnih.gov

Table 1: Key Findings in MNNG-Induced Gastric Carcinogenesis in Rodent Models

| Finding | Rodent Model | Key Observation | Reference(s) |

| High incidence of gastric adenocarcinoma | Rats | Continuous oral administration of MNNG in drinking water. | mdpi.com, nih.gov |

| Potent gastric carcinogen | Mongolian Gerbils | MNNG effectively induces gastric tumors. | mdpi.com, nih.gov |

| Promotion by high-salt diet | Rats | High-salt diet enhances MNNG-induced gastric cancer development. | mdpi.com |

| Squamous cell carcinoma induction | Mice | MNNG induces tumors in the forestomach. | mdpi.com, nih.gov |

| Sequential observation of tumorigenesis | Rats | Endoscopy allows for real-time monitoring of tumor growth. | nih.gov, waocp.org |

Transformation of Gastric Epithelial Cell Lines (e.g., GES-1 to MC cells)

The chemical carcinogen this compound (MNNG) is a potent tool for inducing malignant transformation in vitro, providing valuable models to study the mechanisms of gastric carcinogenesis. A widely used model involves the transformation of the human gastric mucosal epithelial cell line, GES-1, into a precancerous cell model, often referred to as MC cells. nih.govpnas.org This transformation is characterized by a series of phenotypic and molecular changes that mimic the early stages of gastric cancer development.

Long-term, chronic exposure to MNNG induces significant alterations in GES-1 cells. nih.gov These transformed cells exhibit enhanced proliferation, migration, and invasion capabilities, which are hallmarks of malignant cells. nih.govresearchgate.net For instance, studies have shown that MNNG-treated GES-1 cells demonstrate a significantly increased growth rate and a heightened ability to migrate and invade through Matrigel-coated membranes in Transwell assays. nih.govemerald.com This is often accompanied by the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and acquire a more migratory, mesenchymal phenotype. nih.govnih.gov Following MNNG treatment, the expression of the epithelial marker E-cadherin is often downregulated, while the expression of mesenchymal markers like N-cadherin and Vimentin is upregulated. emerald.comspandidos-publications.com

One of the key signaling pathways implicated in MNNG-induced transformation of gastric epithelial cells is the CCL2/CCR2 axis. While normal GES-1 cells show low expression of the C-C chemokine receptor 2 (CCR2), its expression is significantly upregulated following MNNG treatment or in MNNG-transformed MC cells. nih.govaacrjournals.org This heightened CCR2 expression renders the cells responsive to its ligand, CCL2, which in turn promotes cell migration and EMT. nih.govaacrjournals.org Furthermore, MNNG has been shown to activate the NF-κB signaling pathway, which may contribute to the observed increases in proliferation and invasion and the inhibition of apoptosis in transformed cells. researchgate.net

Recent research also points to the role of non-coding RNAs in this process. For example, the long non-coding RNA LINC02859 is downregulated in MNNG-induced malignantly transformed cells, and its overexpression can suppress the activation of the Wnt signaling pathway, which is stimulated by MNNG. researchgate.net Conversely, circ0049271, a circular RNA, is highly expressed in GES-1 cells after MNNG exposure and promotes EMT, migration, invasion, and proliferation by activating the TGFβ/SMAD signaling pathway. nih.gov

Table 1: Phenotypic and Molecular Changes in GES-1 Cells After MNNG-Induced Transformation

| Parameter | Change in MNNG-Transformed GES-1 (MC) Cells | Associated Molecular Alterations | References |

|---|---|---|---|

| Proliferation | Increased | Activation of NF-κB pathway | nih.gov, researchgate.net |

| Migration & Invasion | Significantly Increased | Upregulation of CCR2, Activation of CCL2/CCR2 signaling, EMT (↓E-cadherin, ↑N-cadherin, ↑Vimentin), Activation of TGFβ/SMAD pathway | nih.gov, aacrjournals.org, nih.gov, spandidos-publications.com, emerald.com |

| Apoptosis | Suppressed | Activation of NF-κB pathway | researchgate.net |

| Gene Expression | Altered | Downregulation of LINC02859, Upregulation of circ0049271, Activation of Wnt and TGFβ/SMAD pathways | researchgate.net, nih.gov |

| Tumorigenicity | Acquired | MNNG-transformed GES-1 cells form tumors in nude mice. | nih.gov |

Colorectal Carcinogenesis Models Initiated by this compound

This compound is also a valuable tool for inducing colorectal cancer in rodent models, allowing for the study of tumor initiation and progression in a way that recapitulates some aspects of human disease.

Rectal Instillation Protocols in Rodents

A common method for inducing colorectal tumors with MNNG is through intrarectal instillation. This technique allows for the direct application of the carcinogen to the target tissue, leading to the development of tumors primarily in the distal colon and rectum. nih.govnih.govoup.com This organ-specific carcinogenesis is advantageous for studying colorectal cancer without the systemic effects that might arise from other administration routes. nih.govnih.gov

In male F344 rats, for example, intrarectal administration of MNNG for 20 weeks has been shown to induce colon tumors in 100% of the animals, with a mix of adenomas (57%) and adenocarcinomas (43%). nih.govoup.com The resulting tumors are often sessile or polypoid lesions. nih.govoup.com The adenocarcinomas induced by this method are typically well-differentiated and may infiltrate the submucosa, although some poorly differentiated and mucinous types have also been observed. nih.gov

Molecular Profiles of this compound-Induced Colorectal Tumors (e.g., Kras, Apc mutations)

The colorectal tumors induced by MNNG exhibit specific molecular alterations, some of which are also found in human colorectal cancer. Mutations in the Kras gene are a notable feature of MNNG-induced tumors. Studies have shown that Kras mutations can be found in a subset of these tumors, with reported frequencies around 13% in some models. mdpi.com This is in contrast to tumors induced by other carcinogens like 1,2-dimethylhydrazine (B38074) (DMH), which can have a much higher frequency of Kras mutations (up to 57%). mdpi.com

Mutations in the Apc (Adenomatous polyposis coli) gene, a critical tumor suppressor in colorectal cancer, have also been investigated in MNNG-induced models. However, the frequency of Apc mutations in these models appears to be relatively low, with some studies reporting mutations in only 6% of tumors. mdpi.com This suggests that while MNNG can induce mutations in key cancer-related genes, the specific mutational landscape may differ from that of spontaneous human tumors or tumors induced by other chemical carcinogens.

Table 2: Characteristics of MNNG-Induced Colorectal Carcinogenesis in Rodents

| Parameter | Findings in MNNG Models | References |

|---|---|---|

| Administration Route | Intrarectal Instillation | nih.gov, nih.gov, oup.com |

| Tumor Location | Distal Colon and Rectum | nih.gov, nih.gov |

| Tumor Incidence | Up to 100% in F344 rats | nih.gov, oup.com |

| Tumor Types | Adenomas and Adenocarcinomas (well-differentiated and poorly-differentiated) | nih.gov, oup.com |

| ***Kras* Mutation Frequency** | ~13% | mdpi.com |

| ***Apc* Mutation Frequency** | ~6% | mdpi.com |

Other Organ-Specific Carcinogenesis Models Involving this compound

Beyond the gastrointestinal tract, this compound has been utilized to induce tumors in other organs, demonstrating its broad carcinogenic potential. A significant body of research has focused on MNNG-induced gastric carcinogenesis in animal models, typically through administration in drinking water. sci-hub.boxwaocp.org This method reliably produces gastric carcinomas in rats, and the histological features of these tumors are often similar to well-differentiated human gastric cancer. waocp.org Endoscopic studies in rats have documented the progression from gastric mucosal erosions to protruding and ulcerating carcinomas over several weeks of MNNG exposure. nih.govsci-hub.box

In some experimental settings, MNNG has been shown to induce tumors in other tissues, although this is less common than its effects on the stomach and colon. The organ specificity of MNNG can be influenced by the route of administration and the animal strain used.

Comparative Carcinogenesis Studies with this compound and Related Alkylating Agents

Comparative studies of MNNG with other alkylating agents, such as N-methyl-N-nitrosourea (MNU), provide valuable insights into the mechanisms of chemical carcinogenesis. Both MNNG and MNU are direct-acting alkylating agents that can induce tumors in various organs. pnas.orgcore.ac.uk However, they often exhibit different organ specificities. For instance, in some rat models, MNU is more likely to induce kidney or nerve tumors, whereas MNNG predominantly causes gastric tumors. core.ac.uk

On a molar basis, MNNG has been shown to be significantly more potent in inducing cellular transformation than MNU and methyl methanesulfonate (B1217627) (MMS). pnas.org Despite this difference in potency, at concentrations that induce equivalent frequencies of transformation, the level of O6-methylguanine, a critical DNA lesion for the initiation of carcinogenesis, is the same for all three agents. pnas.org This suggests that the formation of this specific DNA adduct is a key determinant of their carcinogenic potential.

In the context of colorectal carcinogenesis, both MNNG and MNU can induce tumors via intrarectal administration. nih.govnih.gov However, MNU may also lead to the development of tumors in other locations, such as thymic lymphoma and lung malignancies, which can impact the survival of the animals in the study. mdpi.com The genetic profiles of tumors induced by these agents can also differ. For example, some studies suggest that Kras mutations are more frequent in MNNG-induced tumors, while p53 mutations may be more common in tumors induced by MNU.

Table 3: Comparative Carcinogenicity of MNNG and Other Alkylating Agents

| Carcinogen | Primary Organ(s) of Carcinogenesis | Relative Potency (Transformation) | Key Molecular Lesions/Mutations | References |

|---|---|---|---|---|

| This compound (MNNG) | Stomach, Colon, Rectum | High | O6-methylguanine, Kras mutations | pnas.org, nih.gov, core.ac.uk |

| N-methyl-N-nitrosourea (MNU) | Kidney, Nerves, Stomach, Colon, Thymus, Lung | Moderate | O6-methylguanine, p53 mutations | mdpi.com, pnas.org, core.ac.uk |

| Methyl methanesulfonate (MMS) | Lower potency for transformation | Low | O6-methylguanine | pnas.org |

| 1,2-dimethylhydrazine (DMH) | Colon | Varies with administration route | High frequency of Kras mutations | mdpi.com |

Research Methodologies for Studying N Methyl N Nitrosoguanidine Effects

In Vitro Experimental Systems for N-Methyl-N-nitrosoguanidine Research

In vitro experimental systems are fundamental to understanding the mechanisms of action of this compound (MNNG). These systems, ranging from mammalian cell cultures to simple microbial assays, allow for controlled investigation into the genotoxic and cytotoxic effects of this potent alkylating agent.

Mammalian cell cultures are invaluable for studying the effects of MNNG in a system that closely mimics human and other mammalian physiology. A wide variety of cell lines, both cancerous and non-cancerous, have been employed to elucidate the cellular responses to MNNG-induced DNA damage. These models have been instrumental in observing effects such as DNA methylation, the induction of mutations, cell cycle arrest, and apoptosis. nih.govcambridge.orgcore.ac.ukaacrjournals.org

Research has shown that MNNG treatment leads to the rapid methylation of nucleic acids in cultured mammalian cells. nih.gov The extent of this methylation can be influenced by the concentration of cellular thiols, such as glutathione, which enhance the methylating activity of MNNG. nih.govnih.gov Studies using Chinese hamster ovary (CHO) and V79 cells, as well as human cell lines like fibroblasts (VH10) and hepatoma cells (HepG2), have demonstrated MNNG's ability to induce chromosomal aberrations, DNA strand breaks, and mutations. cambridge.orgnih.govinchem.org For instance, in Chinese hamster V79 cells, MNNG has been shown to be an extremely effective mutagen, increasing the frequency of ouabain-resistant mutants by up to 600 times compared to the spontaneous frequency. cambridge.org